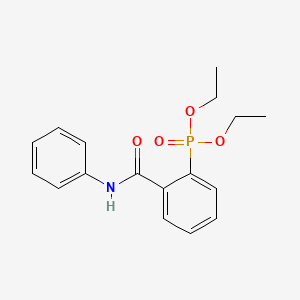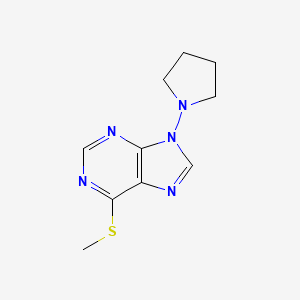
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can be achieved through a multi-step process involving the introduction of the methylsulfanyl and pyrrolidin-1-yl groups onto the purine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylsulfanyl reagent, such as sodium methylthiolate, to introduce the methylsulfanyl group at the 6th position.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under appropriate conditions to introduce the pyrrolidin-1-yl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, pyrrolidine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the pyrrolidin-1-yl group, making it less versatile in certain applications.
9-(Pyrrolidin-1-yl)-9H-purine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(Methylsulfanyl)-9-(morpholin-1-yl)-9H-purine: Contains a morpholin-1-yl group instead of a pyrrolidin-1-yl group, which may alter its chemical and biological properties.
Uniqueness
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is unique due to the presence of both the methylsulfanyl and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Properties
CAS No. |
37154-85-1 |
|---|---|
Molecular Formula |
C10H13N5S |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
6-methylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
InChI Key |
YBIPPVCMDIYGFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


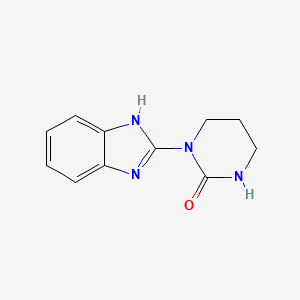

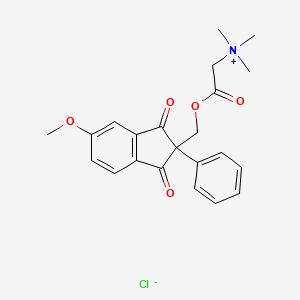
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)

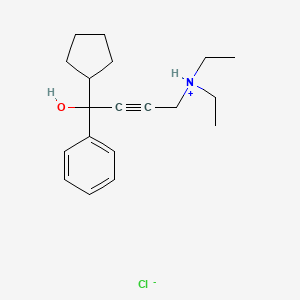
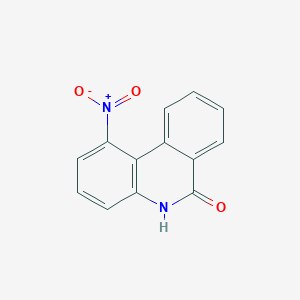

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
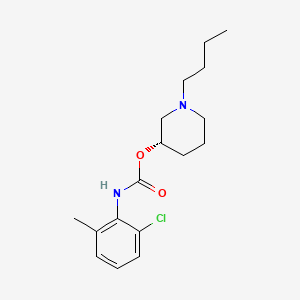
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
